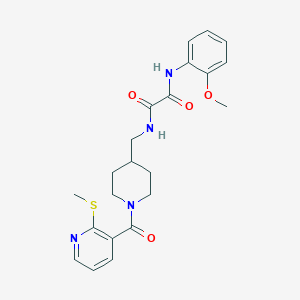

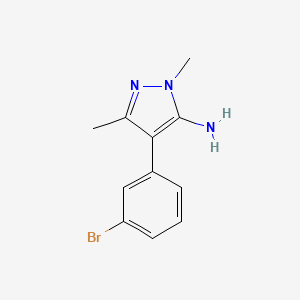

2-(2,3-Dimethylphenyl)-1-hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylphenyl)-1-hydrazinecarbothioamide (DMHCA) is an organic compound with a wide range of applications in scientific research. It is a hydrazinecarbothioamide that is derived from 2-dimethylphenylhydrazine, which is a derivative of the aromatic compound benzene. DMHCA is a versatile compound that has been used in a variety of applications, including drug development, biochemistry and molecular biology.

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and characterization of hydrazinecarbothioamide derivatives due to their potential applications in organic synthesis and material science. For instance, the synthesis and mass spectrometry analysis of arylidene-hydrazinyl-thiazolines and their precursors have been detailed, highlighting the molecular modeling and fragmentation pathways of these compounds (Ramadan, 2019). Similarly, the preparation and spectroscopic analysis of regioselectively designed new tetrahydro[4H]indazol-4-ones demonstrated the significance of prototropic tautomerism and photophysical properties in understanding the reactivity of such compounds (Rana & Chaudhary, 2021).

Antioxidant Activity

The investigation into the antioxidant activities of hydrazinecarbothioamide derivatives has revealed promising results. For example, the synthesis and evaluation of new compounds from hydrazinecarbothioamide and 1,2,4-triazole classes containing diarylsulfone and 2,4-difluorophenyl moieties showed significant antioxidant properties, demonstrating the potential for these compounds in pharmaceutical applications (Barbuceanu et al., 2014).

Sensor Applications

Research has also extended to the development of optical probes using hydrazinecarbothioamide derivatives. A study on a simple-structured, hydrazinecarbothioamide-derived Schiff-base derivative showcased its application as a dual-channel optical probe for detecting Hg2+ and Ag+ ions, illustrating the versatility of these compounds in environmental monitoring and analytical chemistry (Shi et al., 2016).

Material Science Applications

In material science, the intercalation and delamination of layered carbides and carbonitrides using hydrazine derivatives highlight the potential of these compounds in enhancing the properties of two-dimensional materials for various technological applications, including energy storage and catalysis (Mashtalir et al., 2013).

properties

IUPAC Name |

(2,3-dimethylanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-6-4-3-5-8(7(6)2)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMOMQJDVWEYEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NNC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

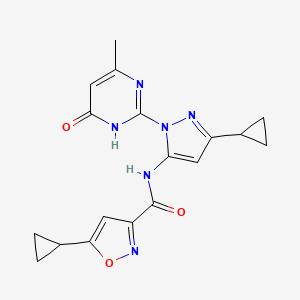

![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

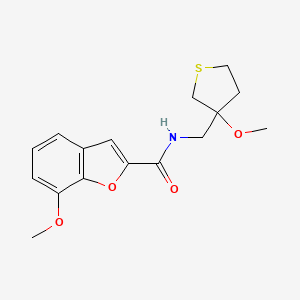

![2-chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2999699.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)

![(E)-2-hydroxy-N'-((4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)benzohydrazide](/img/structure/B2999707.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2999710.png)

![Ethyl 5-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2999711.png)

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![3-chloro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2999715.png)